molecular formula C8H9ClN2O B2425212 N-(4-chlorobenzyl)urea CAS No. 65608-74-4

N-(4-chlorobenzyl)urea

Cat. No. B2425212
CAS RN: 65608-74-4
M. Wt: 184.62
InChI Key: KJZQYKWORLVIIF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)urea is a chemical compound that belongs to the family of organic compounds known as ureas . The molecular formula of N-(4-chlorobenzyl)urea is C8H9ClN2O .


Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)urea and similar compounds often involves the Mitsunobu reaction, which is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . Another method involves the reaction between potassium cyanate and a wide range of amines .


Chemical Reactions Analysis

The Mitsunobu reaction, which is often used in the synthesis of N-(4-chlorobenzyl)urea, involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .

Scientific Research Applications

properties

IUPAC Name

(4-chlorophenyl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZQYKWORLVIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)urea

Synthesis routes and methods

Procedure details

100 ml of 95% 4-chlorobenzylamine and 51.53 g of sodium cyanate in 1 liter of water were treated below 25° C. with 194 ml of 4N HCl. Further sodium cyanate (5.15 g) was added and the pH adjusted to 7.3. After 3 days the solid was collected, washed with water and dried to give the title compound (131.1 g) as a white solid mp 186-9° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
51.53 g
Type
reactant
Reaction Step One
Name
Quantity
194 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step Two

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